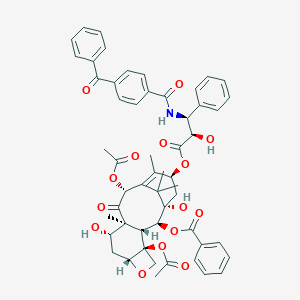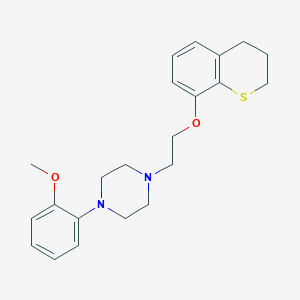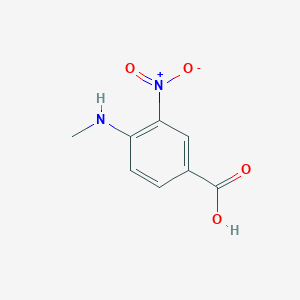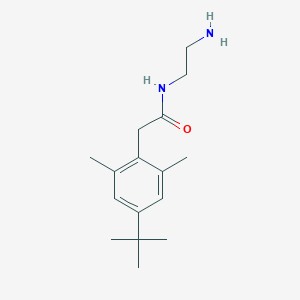
Benzoyltaxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyltaxol is a chemical compound that is derived from the Taxus brevifolia tree. It is a potent anticancer agent that has been extensively researched due to its ability to inhibit microtubule depolymerization, which is essential for cell division.
Wirkmechanismus
Benzoyltaxol inhibits microtubule depolymerization, which is essential for cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death. In addition, benzoyltaxol has been shown to induce apoptosis, which is a programmed cell death mechanism.
Biochemische Und Physiologische Effekte
Benzoyltaxol has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of p53, which is a tumor suppressor gene. In addition, benzoyltaxol has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels. This makes it a promising candidate for the treatment of solid tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoyltaxol has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied, making it a well-characterized compound. In addition, it has been shown to be effective against a wide range of cancer cell lines, making it a versatile compound. However, benzoyltaxol has several limitations for lab experiments. It is a challenging compound to synthesize, and the yield is typically low. In addition, it is a toxic compound that requires careful handling.
Zukünftige Richtungen
There are several future directions for research on benzoyltaxol. One direction is to investigate the potential of benzoyltaxol as a combination therapy with other anticancer agents. Another direction is to investigate the potential of benzoyltaxol as a treatment for multidrug-resistant cancer cells. In addition, there is a need for the development of more efficient synthesis methods for benzoyltaxol. Finally, there is a need for further research on the biochemical and physiological effects of benzoyltaxol to better understand its mechanism of action.
Conclusion
In conclusion, benzoyltaxol is a potent anticancer agent that has been extensively studied for its ability to inhibit microtubule depolymerization. It has several advantages for lab experiments, including its versatility and well-characterized nature. However, it also has several limitations, including its challenging synthesis method and toxicity. There are several future directions for research on benzoyltaxol, including investigating its potential as a combination therapy and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of benzoyltaxol involves the isolation of taxol from the Taxus brevifolia tree, followed by the addition of benzoyl chloride to taxol in the presence of a base catalyst. This reaction produces benzoyltaxol, which can be purified using chromatography techniques. The yield of benzoyltaxol is typically low, which makes it a challenging compound to synthesize.
Wissenschaftliche Forschungsanwendungen
Benzoyltaxol has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and ovarian cancer. In addition, benzoyltaxol has been shown to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
156481-34-4 |
|---|---|
Produktname |
Benzoyltaxol |
Molekularformel |
C54H55NO15 |
Molekulargewicht |
958 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1 |
InChI-Schlüssel |
ULRXXOPTBNYPKA-VFTBNVCNSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonyme |
enzoyl-taxol benzoyltaxol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)



![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)